(R)-(+)-2-Chloropropionic acid

Catalog No.
S1483086
CAS No.
7474-05-7
M.F
C3H5ClO2
M. Wt
108.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-2-Chloropropionic acid

CAS Number

7474-05-7

Product Name

(R)-(+)-2-Chloropropionic acid

IUPAC Name

(2R)-2-chloropropanoic acid

Molecular Formula

C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1

InChI Key

GAWAYYRQGQZKCR-UWTATZPHSA-N

SMILES

CC(C(=O)O)Cl

Synonyms

D-(α)-Chloropropionic Acid; (2R)-2-Chloropropionic Acid;D-2-Chloropropionic Acid; D-Chloropropionic Acid;

Canonical SMILES

CC(C(=O)O)Cl

Isomeric SMILES

C[C@H](C(=O)O)Cl

The exact mass of the compound (R)-(+)-2-Chloropropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-2-Chloropropionic acid is an enantiopure alpha-halogenated carboxylic acid that serves as a critical chiral building block in the synthesis of pharmaceuticals, agrochemicals, and advanced nanomaterials [1]. Characterized by its specific (+) optical rotation, this compound acts as a highly stereospecific electrophile, undergoing predictable inversion or retention of configuration during nucleophilic substitution [2]. In industrial and advanced laboratory workflows, it is primarily procured to bypass complex late-stage chiral resolutions, functioning as an acyl donor in enzymatic resolutions, a chiral co-catalyst in asymmetric organocatalysis, and a direct precursor for enantiopure active pharmaceutical ingredients (APIs) [3].

Procuring racemic 2-chloropropionic acid instead of the enantiopure (R)-(+)-form fundamentally compromises atom economy, as it introduces 50% of the non-target enantiomer into synthetic pipelines [1]. In pharmaceutical and agrochemical manufacturing, this necessitates expensive and yield-destroying late-stage chiral chromatography or diastereomeric salt resolution to remove inactive or antagonistic byproducts [2]. Furthermore, substitution with the opposite (S)-(-)-enantiomer is not viable; beyond yielding the inverted stereocenter in SN2 reactions, the (S)-form exhibits significantly inferior kinetic recognition in critical enzymatic processes, drastically lowering the enantiomeric ratio (E-value) during the resolution of secondary alcohols [3].

Enzymatic Resolution Selectivity

In the resolution of racemic 1-phenylethanol via bichiral ester hydrolysis catalyzed by Candida cylindracea lipase, the choice of the chiral acid moiety dictates the process efficiency. Utilizing (R)-2-chloropropionic acid yields an enantiomeric ratio (E-value) of 32, whereas the (S)-2-chloropropionic acid comparator achieves an E-value of only 14 [1].

Evidence DimensionEnantiomeric ratio (E-value) in lipase-catalyzed hydrolysis
Target Compound DataE-value = 32
Comparator Or BaselineE-value = 14 ((S)-2-chloropropionic acid)
Quantified Difference128% higher enantioselectivity
ConditionsCandida cylindracea lipase-catalyzed hydrolysis of bichiral esters

Higher E-values directly translate to higher optical purity of the target alcohol at lower conversion rates, minimizing recycling steps in biocatalytic manufacturing.

Precursor Suitability for API Synthesis

When synthesizing the acyclic precursor for the pyridazinone API (R)-(-)-SK&F 93505, starting with (R)-2-chloropropionic acid allows for a direct stereospecific pathway yielding the target with 97% ee[1]. In contrast, utilizing a racemic precursor requires synthesizing the racemic API followed by complex chiral column chromatography, which inherently caps the theoretical yield of the desired enantiomer at 50% before purification losses [1].

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound Data>97% ee with direct stereospecific conversion
Comparator Or Baseline<50% maximum yield (Racemic precursor)
Quantified DifferenceElimination of 50% stoichiometric waste
ConditionsSynthesis of (R)-(-)-SK&F 93505 pyridazinone precursor

Procuring the enantiopure (R)-precursor eliminates the need for late-stage chiral resolution, doubling the atom economy of the API synthetic route.

Asymmetric Isomerization Co-Catalysis

In the cooperative iminium-base catalyzed asymmetric isomerization of β,γ-unsaturated cyclohexenones, the addition of (R)-2-chloropropionic acid as a chiral co-catalyst (20 mol%) alongside a chiral diamine enables the formation of the α,β-unsaturated product with 86% ee and 69% yield [1]. Without this specific chiral acid matching the catalyst system, the reaction suffers from severe erosion of optical purity or fails to achieve high enantioselectivity [1].

Evidence DimensionEnantiomeric excess (ee) of isomerized product
Target Compound Data86% ee (69% yield)
Comparator Or BaselineErosion of optical purity (Baseline without optimal chiral acid)
Quantified DifferenceEnables highly enantioselective isomerization
Conditions20 mol% co-catalyst in PhCH3/PhF at -20°C for 5 days

Provides a highly specific, high-yield catalytic method for accessing chiral cyclohex-2-enones that are otherwise difficult to synthesize via racemic pathways.

Chiral Nanocluster Amplification

For analytical applications involving silver nanoclusters (Ag40), ligand exchange with optically pure (R)-2-chloropropionic acid completely converts racemic, triclinic Ag40 nanoclusters into homochiral, orthorhombic crystals[1]. This symmetry-breaking conversion allows the nanoclusters to act as chiral amplifiers with a linear detection range from 0 to 100% ee and a limit of detection of 3.49% ee, a functional state impossible to achieve using racemic acid ligands [1].

Evidence DimensionChiral symmetry breaking of Ag40 nanoclusters
Target Compound Data100% conversion to homochiral orthorhombic crystals
Comparator Or BaselineRemains racemic/triclinic (Racemic 2-chloropropionic acid)
Quantified DifferenceEnables deep-UV to visible chiral amplification
ConditionsLigand exchange of CH3COO- with chiral acid in CH2Cl2

Essential for materials scientists and analytical chemists requiring reliable chiral amplifiers for circular dichroism (CD) spectroscopy.

Enzymatic Resolution Workflows

As a preferred acyl donor in lipase-catalyzed esterification and hydrolysis (e.g., using Candida cylindracea) where its superior E-value maximizes the optical purity of resolved secondary alcohols compared to the (S)-enantiomer [1].

Enantiopure API Manufacturing

As a stereospecific starting material for chiral pharmaceuticals, such as pyridazinone derivatives (e.g., SK&F 93505) and profens, ensuring high atom economy and avoiding the 50% yield loss associated with late-stage chiral chromatography of racemates[2].

Asymmetric Organocatalysis

As a highly effective chiral acid co-catalyst in tandem iminium-base catalyzed reactions, specifically for the enantioselective isomerization of complex cyclic enones where precise stereocontrol is required [3].

Chiral Nanomaterial Synthesis

As a symmetry-breaking ligand for the conversion of racemic metal nanoclusters into homochiral amplifiers, enabling high-sensitivity circular dichroism (CD) detection of chiral drugs [4].

Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

XLogP3

0.8

UNII

F60ST8319R

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7474-05-7

Wikipedia

(+)-2-chloropropionic acid

Dates

Last modified: 09-14-2023

Explore Compound Types